Product packaging for Tris(tert-pentoxy)silanol(Cat. No.:CAS No. 17906-35-3)

Tris(tert-pentoxy)silanol

Cat. No.: B100008
CAS No.: 17906-35-3
M. Wt: 306.51 g/mol
InChI Key: ORJFXWYTRPGGRK-UHFFFAOYSA-N
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Description

Historical Context of Silanol (B1196071) Chemistry and its Evolution

The study of silanols, compounds containing a silicon-hydroxyl (Si-OH) bond, has a rich history that lays the groundwork for understanding molecules like Tris(tert-pentoxy)silanol. The journey of silanol chemistry has been one of overcoming the inherent instability of these compounds, which readily undergo condensation to form siloxane bonds (Si-O-Si). unm.edu Early research focused on understanding and controlling this condensation process, which is fundamental to the formation of silicone polymers. Over the decades, the focus has shifted from simple silanols to more complex, sterically hindered molecules where the bulky organic groups, such as the tert-pentoxy groups in the subject compound, provide kinetic stability, allowing for their isolation and use as versatile building blocks.

Significance of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, a broad class that includes this compound, are at the forefront of materials science innovation. Their unique combination of organic and inorganic properties leads to materials with exceptional thermal stability, chemical resistance, and tunable surface properties. These characteristics make them indispensable in a wide array of applications, from high-performance coatings and sealants to advanced electronic components and biomedical devices. The ability to tailor the organic substituents on the silicon atom allows for precise control over the final material's properties, a key factor driving their continued development and application in cutting-edge technologies. cuny.edu

Positioning this compound within the Landscape of Alkoxysilanes and Silanols

This compound occupies a specific and important position within the broader families of alkoxysilanes and silanols. As an alkoxysilane, it is part of a group of compounds widely used as precursors for silica (B1680970) and silicate (B1173343) materials through sol-gel processes, which involve hydrolysis and condensation reactions. unm.eduresearchgate.net However, its identity as a silanol, with a reactive hydroxyl group, sets it apart. The presence of the Si-OH group allows it to participate in different reaction pathways compared to fully substituted alkoxysilanes. The bulky tert-pentoxy groups are a defining feature, providing steric hindrance that modulates its reactivity and makes it a valuable precursor for techniques like atomic layer deposition (ALD), where controlled, self-limiting reactions are paramount. This controlled reactivity is a significant advantage over less sterically hindered silanols that are more prone to uncontrolled polymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H34O4Si B100008 Tris(tert-pentoxy)silanol CAS No. 17906-35-3

Properties

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17906-35-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Tris(tert-pentoxy)silanol
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Synthetic Methodologies and Precursor Development for Tris Tert Pentoxy Silanol

Established Synthetic Pathways for Tris(tert-pentoxy)silanol

The synthesis of this compound typically follows established methods for silanol (B1196071) production, with hydrolytic approaches being the most common.

Hydrolytic Approaches in Silanol Synthesis

The primary method for synthesizing silanols, including this compound, is through the hydrolysis of corresponding alkoxysilanes or halosilanes. acs.orgcuny.edu This reaction involves the cleavage of a silicon-halogen or silicon-alkoxide bond by water to form a silicon-hydroxyl (silanol) group. For this compound, a common precursor would be a tetra-alkoxysilane which undergoes partial hydrolysis.

A general representation of the hydrolysis of a tetra-alkoxysilane is as follows:

Si(OR)₄ + H₂O → (RO)₃SiOH + ROH

The reaction is often carried out in a controlled manner to prevent complete hydrolysis and subsequent condensation reactions, which would lead to the formation of siloxanes. cuny.edu The bulky tert-pentoxy groups in this compound provide steric hindrance, which helps to stabilize the silanol and reduce the rate of self-condensation.

Precursor Purity and its Impact on Downstream Processes

The purity of this compound is of paramount importance, particularly in its application in the semiconductor industry, where even trace impurities can significantly affect the properties of the deposited films.

Influence of Trace Impurities (e.g., Pyridine (B92270) Derivatives) on Reactivity

Commercial synthesis of this compound can result in trace amounts of impurities, with pyridine derivatives being a notable example. sigmaaldrich.com Pyridine is sometimes used during the synthesis, and its remnants or by-products can persist in the final product. sigmaaldrich.com These Lewis base impurities have been shown to have a catalytic effect in downstream applications such as rapid atomic layer deposition (ALD) of SiO₂. acs.orgacs.orgresearchgate.net

Specifically, pyridine derivatives can catalyze both the initial nucleation and the subsequent cross-linking reactions during the ALD process. acs.orgacs.orgresearchgate.net This catalytic activity can alter the growth kinetics and the final properties of the silicon dioxide films. The presence of these impurities can lead to variations in film thickness, density, and electrical characteristics, making strict quality control of the precursor essential for reproducible manufacturing.

Scalability Considerations in this compound Production for Research and Industrial Applications

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges and considerations to ensure a consistent and cost-effective supply for both research and manufacturing.

This compound is commercially available from various suppliers, indicating that scalable production methods are established. guidechem.com It is offered in different purity grades to cater to a range of applications, from research and development to high-volume manufacturing in the electronics sector. sigmaaldrich.com

The industrial production of silanols, in general, requires careful management of reaction conditions to control the hydrolysis and prevent unwanted side reactions. For large-scale synthesis, factors such as efficient mixing, heat transfer, and the removal of by-products become critical. The purification of the final product to meet the stringent purity requirements of the semiconductor industry often involves distillation or other advanced separation techniques. The management of by-products, such as alcohols from hydrolysis, and any solvents or catalysts used in the process, must also be considered for an economically and environmentally sustainable industrial process. The challenges in scaling up production for similar silanols include managing reactants like HCl and the energy costs associated with purification, which are likely relevant for this compound as well.

The following table provides an overview of the growth rates of SiO₂ films deposited using this compound as a precursor under different Atomic Layer Deposition (ALD) conditions, highlighting the impact of process parameters on its reactivity.

Growth Temperature (°C)Precursor Pulse Time (s)Purge Time (s)Growth per Cycle (nm/cycle)Reference
140--~28
1501-- researchgate.net
1751-- researchgate.net
230---
-400-- atomiclayerdeposition.com

Table 1: Reported Growth Rates of SiO₂ Films Using this compound in ALD

Reactivity and Mechanistic Investigations of Tris Tert Pentoxy Silanol

Hydroxyl Group Reactivity in Tris(tert-pentoxy)silanol

The reactivity of this compound is significantly influenced by its silanol (B1196071) (Si-OH) functional group. The polarity and acidity of this group dictate its interactions and subsequent chemical transformations.

The silanol group in this compound possesses notable acidity, which promotes the formation of strong hydrogen bonds. ic.ac.uk These interactions can occur between two or more silanol molecules (intermolecularly) or with other suitable hydrogen-bonding species. ic.ac.uk This tendency to form hydrogen-bonded aggregates is a key feature of silanol chemistry. nih.gov In the solid state, these interactions can lead to the formation of various structural motifs, including dimers, chains, and sheets. ic.ac.uknih.gov For this compound, the bulky tert-pentoxy groups sterically hinder the formation of highly ordered, extended networks, but intermolecular hydrogen bonding remains a dominant feature influencing its physical and chemical properties. These hydrogen-bonding interactions can affect the molecule's reactivity by influencing the accessibility of the hydroxyl proton and the silicon center for chemical reactions.

Thermolytic Decomposition Pathways and Activation Energies

The thermal stability of this compound is a critical parameter, particularly for its application in deposition processes. Its decomposition is characterized by specific bond cleavage mechanisms that occur at elevated temperatures.

The primary thermolytic decomposition pathway for sterically hindered alkoxysilanols involves the cleavage of the oxygen-carbon (O-C) bond rather than the more stable silicon-oxygen (Si-O) bond. For this compound, this process involves the elimination of isopentylene from the tert-pentoxy ligands, leaving behind hydroxyl groups. acs.org This reaction is a key step in the cross-linking of siloxane chains during thermal deposition processes, which ultimately forms a dense silicon dioxide film. acs.org

A comparative analysis with the closely related compound, Tris(tert-butoxy)silanol, provides insight into the decomposition mechanism. For Tris(tert-butoxy)silanol, the energy of the O-C bond is significantly lower than that of the Si-O bond, making O-C bond cleavage the favored decomposition route. Given the structural similarity, this compound is expected to follow an analogous decomposition pathway. The primary difference lies in the slightly larger alkyl group, which may subtly influence the decomposition temperature and kinetics, though the fundamental mechanism of alkene elimination remains the same.

Table 1: Comparative Bond-Cleavage Energetics

CompoundBond TypeBond Energy (kcal/mol)Primary Decomposition Product
Tris(tert-butoxy)silanolO-C85.5 Isobutylene
Tris(tert-butoxy)silanolSi-O110 -
This compoundO-CNot explicitly stated, but expected to be the weaker bondIsopentylene acs.org
This compoundSi-ONot explicitly stated, but expected to be the stronger bond-

Catalytic Activation of this compound

The reactivity of this compound can be significantly enhanced through the use of catalysts, particularly in the context of thin-film deposition.

Lewis acids have been identified as highly active catalysts for silanol polycondensation. acs.orgacs.orgresearchgate.net In the case of this compound, trimethylaluminum (B3029685) (TMA) is a widely used Lewis acid catalyst, particularly for rapid atomic layer deposition (ALD) of silicon dioxide (SiO₂). researchgate.netacs.orgescholarship.org

The catalytic mechanism involves the initial exposure of a substrate to TMA, which forms catalytic aluminum sites. researchgate.netresearchgate.net Subsequent exposure to this compound leads to a rapid polymerization reaction. acs.orgresearchgate.net The silanol molecules are believed to catalytically insert into the Al-O bonds, propagating siloxane polymer chains. acs.orgresearchgate.net This process is in competition with cross-linking reactions between the growing chains, which densifies the film. acs.org This catalytic approach allows for exceptionally high growth rates, far exceeding those of conventional ALD processes. acs.orgresearchgate.net The growth rate is dependent on process parameters such as temperature, precursor pressure, and exposure time. acs.orgresearchgate.net For instance, higher precursor fluxes tend to increase the polymerization rate, while lower temperatures can reduce the cross-linking rate, leading to thicker film deposition per cycle. acs.orgresearchgate.net

Table 2: Reported Growth Rates for Catalytic SiO₂ Deposition Using this compound (TPS) and Trimethylaluminum (TMA)

Growth Rate (per cycle)Deposition Temperature (°C)Precursor/Catalyst System
~28 nm140TPS / TMA acs.orgresearchgate.net
12.5 - 14.0 nm150 - 175TPS / TMA acs.orgresearchgate.net
up to 17 nm150 - 175TPS / TMA researchgate.net

Brønsted Acid Catalysis in Silanol Reactions

Silanols, including this compound, are generally considered very weak Brønsted acids, similar in acidity to orthosilicic acid. nih.gov Their reactivity in condensation reactions to form siloxanes can, however, be significantly influenced by the presence of both acid and base catalysts. nih.gov While the silanol group (-OH) can act as a proton donor, its acidity is typically low. For instance, the non-fluorinated analogue, Tris(tert-butoxy)silanol, has a measured acceptor number (AN) of 23.6, indicating modest acidity. nih.gov

The dramatic increase in Brønsted acidity that can be achieved through molecular modification is illustrated by perfluorinated trialkoxysilanols. nih.gov The substitution of hydrogen with fluorine atoms in the alkoxy groups creates a powerful electron-withdrawing effect, making the silanol proton significantly more acidic. nih.gov This allows for easy deprotonation by simple amines and pyridines, a reaction not typically observed with standard alkoxysilanols like this compound, which tend to form hydrogen-bonded complexes rather than undergoing full deprotonation. nih.gov

Table 1: Comparison of Acidity Parameters for Selected Silanols

CompoundAcceptor Number (AN)Acidity Characteristics
Tris(tert-butoxy)silanol23.6Weak Brønsted acid. nih.gov
Triphenylsilanol31.3Moderately more acidic than (t-BuO)3SiOH. nih.gov
{(F3C)3CO}3SiOH40.4Strong Brønsted acid due to perfluoroalkoxy groups. nih.gov

Polymerization and Condensation Mechanisms

The polymerization and condensation of this compound are central to its application in materials synthesis, particularly in the rapid atomic layer deposition (RALD) of silicon dioxide (SiO₂) films. acs.orgatomiclayerdeposition.com This process relies on the catalytic growth of siloxane polymer chains on a surface, followed by cross-linking to form a dense inorganic film. researchgate.netacs.org

The propagation of siloxane polymer chains from this compound is effectively catalyzed by Lewis acids, such as trimethylaluminum (TMA). researchgate.netatomiclayerdeposition.com When a surface is treated with a Lewis acid catalyst, catalytic sites are formed that facilitate the repeated insertion of silanol molecules. researchgate.netresearchgate.net This mechanism allows for the rapid growth of linear or branched siloxane polymer chains. researchgate.net

The process is believed to proceed as follows:

Catalyst Activation: A Lewis acid like TMA reacts with the surface to form catalytic sites (e.g., Al-O bonds). atomiclayerdeposition.com

Silanol Insertion: this compound molecules repeatedly insert into these activated bonds. researchgate.netatomiclayerdeposition.com This step rapidly extends the siloxane polymer chain.

Chain Growth: The introduction of the catalyst accelerates the propagation of the polymer, allowing for a significant number of silanol molecules to be added in a single exposure cycle. researchgate.netresearchgate.net

The rate of this polymerization is highly dependent on the precursor flux. acs.org Higher pressures and concentrations of this compound lead to increased polymerization rates and, consequently, thicker film deposition in each cycle. acs.org For example, in RALD processes, SiO₂ film thicknesses of 125–140 Å per cycle have been observed at this compound pressures of approximately 1 Torr. acs.org

Following chain propagation, the individual siloxane polymers undergo cross-linking reactions to form a stable, three-dimensional SiO₂ network. acs.orgatomiclayerdeposition.com This step involves the condensation of silanol groups from adjacent polymer chains, eliminating water or alcohol to form Si-O-Si linkages. The result is the densification of the material into a solid film. acs.org

The kinetics of these cross-linking reactions are critical and can be controlled by several process parameters:

Temperature: Higher temperatures generally increase the rate of cross-linking. acs.org This can be a self-limiting factor for film growth, as extensive cross-linking can passivate the surface and prevent further polymerization. acs.org Lower temperatures, conversely, reduce the cross-linking rate, allowing for more extensive polymer chain growth before the network solidifies. acs.org

Purge Time: In deposition processes, the time between precursor pulses (purge time) affects the extent of cross-linking. Longer delay times between small precursor pulses can lead to more cross-linking, which self-limits the deposition by consuming the reactive hydroxyl groups on the surface. researchgate.netacs.org

Catalysts: Lewis base impurities, such as pyridine (B92270) derivatives, have been shown to catalyze the cross-linking reaction, in addition to the initial nucleation. acs.org

By carefully controlling these parameters, a balance can be achieved between polymer chain propagation and cross-linking to produce dense, high-quality SiO₂ films with exceptionally high growth rates. researchgate.netacs.org

Table 2: Influence of Process Parameters on this compound Polymerization and Cross-linking in RALD

ParameterEffect on Polymerization RateEffect on Cross-linking RateResulting Film Growth
Temperature Lower temperatures can favor longer chain growth before cross-linking. acs.orgIncreases with higher temperature. acs.orgGrowth rate is often higher at lower temperatures (e.g., 150-175 °C) due to reduced self-limiting cross-linking. acs.org
Precursor Pressure/Flux Increases with higher pressure. acs.orgIndirectly affected; higher density of chains may increase probability.Higher flux increases film thickness per cycle. acs.org
Purge/Delay Time Not directly applicable to the rate itself.Longer delays between precursor pulses increase the extent of cross-linking. acs.orgExtremely long purge times can decrease the overall growth rate due to loss of surface hydroxyls. researchgate.net

Applications of Tris Tert Pentoxy Silanol in Advanced Materials Synthesis

Tris(tert-pentoxy)silanol as a Precursor in Atomic Layer Deposition (ALD)

This compound has emerged as a significant precursor in the field of Atomic Layer Deposition (ALD), a technique renowned for its ability to produce highly uniform and conformal thin films. harvard.edusigmaaldrich.com In ALD, the growth of a material occurs through a series of self-limiting surface reactions, where gaseous precursors are introduced into a reaction chamber in sequential pulses. This compound, often abbreviated as TPS, is particularly valued in ALD for its role in the rapid deposition of silicon dioxide. snu.ac.krcolorado.edu

Catalytic Atomic Layer Deposition (CALD) of Silicon Dioxide (SiO2) Films

A notable advancement in ALD is the development of catalytic processes, often referred to as Catalytic Atomic Layer Deposition (CALD) or Rapid Atomic Layer Deposition (RALD). nih.govbwise.kr In this method, a catalyst is used to significantly accelerate the film growth rate. This compound is a key silicon precursor in the CALD of SiO2, often in conjunction with a catalyst like trimethylaluminum (B3029685) (TMA). snu.ac.krnih.govbwise.kr This process allows for the deposition of thick, conformal SiO2 films at much faster rates than traditional ALD. researchgate.netacs.org The use of a catalyst facilitates the growth of high-quality SiO2 films with minimal impurities. nih.govresearchgate.net

The mechanism of catalytic SiO2 growth using this compound is a complex process involving the polymerization of silanol (B1196071) molecules on catalytic surface sites. The process is initiated by the introduction of a catalyst, such as trimethylaluminum (TMA), which creates active sites on the substrate. researchgate.net Subsequent exposure to this compound leads to the growth of siloxane polymer chains at these catalytic sites. researchgate.netacs.org This growth is believed to occur through the repeated insertion of silanol molecules. atomiclayerdeposition.com

Catalyst Introduction: A pulse of a catalyst, like TMA, is introduced, which reacts with the substrate surface to form catalytic sites, for example, Al-O bonds. atomiclayerdeposition.com

Silanol Polymerization: this compound is then pulsed into the chamber. The silanol molecules react with the catalytic sites, leading to the formation and propagation of siloxane polymer chains. researchgate.netacs.org Higher fluxes of the silanol precursor can increase the rate of this polymerization. researchgate.netacs.org

Cross-linking: The growing siloxane chains then undergo cross-linking, a process that densifies the film and forms a solid SiO2 network. researchgate.netacs.org This cross-linking is a crucial step that contributes to the self-limiting nature of the deposition. acs.org

Lewis base impurities, such as pyridine (B92270) derivatives, that may be present in the this compound precursor can also play a catalytic role in both the initial nucleation and the subsequent cross-linking reactions. researchgate.netacs.org

The growth of SiO2 films using this compound in CALD is highly dependent on the precursor exposure parameters, namely pressure and time. Research has shown that both the pressure of the this compound precursor and the duration of its exposure to the substrate significantly impact the thickness of the deposited film. researchgate.netacs.org

Higher precursor pressures generally lead to increased growth rates. researchgate.netacs.org For instance, at lower temperatures, higher pressures of this compound have been observed to produce thicker SiO2 films. researchgate.netacs.org This is attributed to the increased flux of precursor molecules reaching the catalytic sites, which in turn enhances the rate of siloxane polymerization. researchgate.netacs.org

The exposure time, or pulse time, of the precursor is another critical parameter. Longer exposure times allow for more precursor molecules to react with the surface, leading to thicker films, up to a certain saturation point. researchgate.netacs.org However, the purge time following the precursor pulse also plays an unusual role. While insufficient purge times can lead to uncontrolled chemical vapor deposition-like growth, extremely long purge times have been observed to decrease the growth rate. researchgate.netscribd.com This decrease is thought to be due to the loss of surface hydroxyl groups through increased cross-linking, which reduces the number of reactive sites for the next cycle. researchgate.net

ParameterInfluence on Film GrowthResearch Findings
Precursor Pressure Higher pressure generally increases the growth rate.At lower temperatures (150 and 175 °C) and a TPS pressure of ~1 Torr, SiO2 ALD thicknesses of 125–140 Å were achieved for a 1-second exposure. researchgate.netacs.org
Exposure Time Longer exposure times lead to thicker films, up to a saturation point.The thickness of the deposited SiO2 film is directly dependent on the silanol exposure time. researchgate.netacs.org
Purge Time Affects film growth in a non-linear fashion.Short purge times can decrease the growth-per-cycle (GPC), while extremely long purge times can also lead to a reduced growth rate due to increased cross-linking. researchgate.netscribd.com

Substrate temperature is a critical parameter in the catalytic ALD of SiO2 using this compound, as it significantly influences both the nucleation and cross-linking kinetics of the film growth. researchgate.netacs.org

Higher substrate temperatures generally lead to faster nucleation of the SiO2 film. researchgate.netacs.org At elevated temperatures, the initial formation of the film can be almost immediate, whereas at lower temperatures, the nucleation process can be delayed. researchgate.netacs.org This is because higher temperatures provide the necessary energy to overcome the activation barrier for the initial surface reactions.

Conversely, temperature has an inverse effect on the cross-linking rate of the siloxane polymers. Lower temperatures tend to reduce the rate of cross-linking. researchgate.netacs.org This is advantageous for achieving higher growth rates per cycle, as slower cross-linking allows the siloxane polymer chains to grow longer before the deposition process self-terminates. acs.org However, a balance must be struck, as insufficient cross-linking can result in films with lower density and poorer quality. When the growth temperature is increased, the growth rate may not be significantly reduced, but the precursor pulse time required to achieve a saturated growth rate can become longer. nih.gov

Temperature EffectObservation
Nucleation Faster at higher temperatures. researchgate.netacs.org
Cross-linking Slower at lower temperatures. researchgate.netacs.org
Growth Rate Generally higher at lower temperatures due to reduced cross-linking. researchgate.netacs.org

The density of the catalyst layer plays a crucial role in determining the growth rate of SiO2 films in the CALD process. By optimizing the amount of catalyst, such as trimethylaluminum (TMA), deposited on the substrate, it is possible to achieve significantly enhanced growth rates. snu.ac.krnih.gov

Research has demonstrated that there is an optimal catalyst density for maximizing the growth per cycle (GPC). nih.gov A study systematically varied the TMA pulse time to control the catalyst layer density and found that a maximum growth rate of approximately 28 nm/cycle could be achieved. nih.gov This was a significant improvement over previously reported values of 12 to 17 nm/cycle. nih.gov

This compound is often compared to its structural analog, tris(tert-butoxy)silanol, in the context of ALD processes for SiO2 deposition. Both are silanol precursors that have been successfully used in rapid, catalytically enhanced ALD. researchgate.netatomiclayerdeposition.com

Tris(tert-butoxy)silanol was one of the first precursors used to demonstrate the concept of rapid ALD of SiO2 with a trimethylaluminum catalyst, achieving a growth per cycle of approximately 12 nm/cycle. atomiclayerdeposition.com Subsequently, this compound was also employed and demonstrated a high growth rate of around 14 nm/cycle. snu.ac.kratomiclayerdeposition.com

The fundamental growth mechanism for both precursors is believed to be similar, involving the catalytic polymerization of silanol molecules at aluminum sites followed by cross-linking. researchgate.netatomiclayerdeposition.com The choice between these two precursors can depend on various factors, including their physical properties such as vapor pressure and thermal stability, as well as their reactivity under specific process conditions. The larger tert-pentoxy groups in this compound compared to the tert-butoxy (B1229062) groups in its counterpart may influence the steric hindrance during the polymerization and cross-linking steps, potentially affecting the film density and growth characteristics.

PrecursorReported Growth Per Cycle (GPC)Catalyst
This compound~14 nm/cycle snu.ac.kratomiclayerdeposition.com, up to 28 nm/cycle with optimized catalyst density nih.govTrimethylaluminum (TMA) snu.ac.krnih.gov
Tris(tert-butoxy)silanol~12 nm/cycle atomiclayerdeposition.comTrimethylaluminum (TMA) atomiclayerdeposition.com

Sequential Infiltration Synthesis (SIS) of Silicon Dioxide in Polymers

Sequential Infiltration Synthesis (SIS) is a gas-phase molecular assembly process that facilitates the localized growth of inorganic materials within the reactive domains of polymers. illinoisstate.eduresearchgate.net This technique is particularly attractive for creating nanometer-scale patterns of silicon dioxide, a critical requirement as electronic device dimensions shrink below 10 nanometers. illinoisstate.eduuchicago.eduosti.gov In a typical SiO₂ SIS process, this compound (TPS) is used as the silicon precursor in conjunction with a catalyst, such as trimethylaluminum (TMA). acs.orgnih.gov The process involves sequential, self-limiting exposures of a polymer substrate to the TMA and TPS vapors to grow SiO₂ selectively within the polymer template. aps.orgharvard.edu

The mechanism of SiO₂ SIS is rooted in the specific interactions between the precursors and the functional groups within the polymer. aps.org In polymers containing ester functional groups, such as poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), polycaprolactone (B3415563) (PCL), and poly(t-butyl methacrylate) (PBMA), the active sites for reaction are the carbonyl (C=O) and C-O-R groups. uchicago.edu

In-situ Fourier transform infrared spectroscopy (FTIR) studies reveal that the first step involves the interaction of trimethylaluminum (TMA) with these ester groups. acs.orgaps.org The nature of this interaction varies significantly depending on the polymer's molecular structure. illinoisstate.eduaps.org

PMMA and PEMA: In these polymers, a smaller fraction of the ester functional groups participates in the reaction with TMA. The resulting complexes are observed to be weak and unstable. acs.orgillinoisstate.edu

PCL and PBMA: In contrast, nearly all ester functional groups in PCL and PBMA engage in the reaction, forming stable and irreversible complexes with TMA. illinoisstate.eduaps.org

These initial interactions with TMA create catalytic sites within the polymer that facilitate the subsequent reactions with the this compound precursor. researchgate.net

Table 1: Interaction of TMA/TPS Precursors with Ester-Based Polymers in SIS

Polymer Interacting Functional Groups Nature of Interaction with TMA SiO₂ Growth Correlation
Poly(methyl methacrylate) (PMMA) Carbonyl (C=O), Ester (C-O-R) Weak and unstable complexes; lower percentage of functional group participation. acs.orgillinoisstate.edu Not directly correlated with the number of interacting functional groups. illinoisstate.edu
Poly(ethyl methacrylate) (PEMA) Carbonyl (C=O), Ester (C-O-R) Weak and unstable complexes; lower percentage of functional group participation. acs.orgillinoisstate.edu Not directly correlated with the number of interacting functional groups. illinoisstate.edu
Polycaprolactone (PCL) Carbonyl (C=O), Ester (C-O-R) Stable and irreversible interactions; almost all functional groups participate. illinoisstate.eduaps.org Not directly correlated with the number of interacting functional groups. illinoisstate.edu

| Poly(t-butyl methacrylate) (PBMA) | Carbonyl (C=O), Ester (C-O-R) | Stable and irreversible interactions; almost all functional groups participate. illinoisstate.eduaps.org | Not directly correlated with the number of interacting functional groups. illinoisstate.edu |

The SIS process provides a pathway for templated nanopatterning of SiO₂ for applications that require low-dimensional dielectric materials. aps.org The mechanism relies on the selective growth of the inorganic material within specific domains of a polymer, often a self-assembled block copolymer (BCP). aps.org

The process begins with the diffusion of TMA into the polymer matrix, where it reacts with the available functional groups. uchicago.eduresearchgate.net These newly formed Al sites then act as catalysts for the subsequent polymerization of this compound. researchgate.net The TPS molecules preferentially react at these sites, leading to the formation and cross-linking of siloxane polymer chains, which ultimately results in a dense SiO₂ film. researchgate.net

An important insight from research is that the amount of SiO₂ formed is not directly proportional to the number of polymer functional groups that interact with the TMA precursor. illinoisstate.eduaps.org This suggests a complex relationship where factors beyond the initial precursor-polymer binding, such as the efficiency of the catalytic polymerization of TPS and the diffusion of precursors, play a critical role in the final SiO₂ growth. researchgate.net Understanding these mechanisms is key to achieving precise control over the dimensions and morphology of the fabricated SiO₂ nanostructures. acs.org

Applications in Microelectronic and Optoelectronic Devices

Silicon dioxide is a cornerstone material in the microelectronics industry due to its excellent dielectric strength, high resistivity, large bandgap, and compatibility with silicon-based device manufacturing. uchicago.edunih.gov The use of this compound in deposition processes allows for the formation of high-quality SiO₂ films at low temperatures, which is crucial for manufacturing temperature-sensitive devices and advanced integrated circuits. harvard.eduatomiclayerdeposition.com These SiO₂ films are integral components in a variety of microelectronic and optoelectronic applications. illinoisstate.eduacs.org

SiO₂ films synthesized using this compound are widely used as dielectric and insulating layers. atomiclayerdeposition.comgoogle.com In a process known as rapid atomic layer deposition (RALD), TPS combined with a TMA catalyst can deposit highly conformal SiO₂ films. researchgate.net These films exhibit excellent electrical properties, making them suitable for demanding applications. harvard.eduresearchgate.net

Applications include shallow trench isolation (STI) to insulate transistors, pre-metal dielectrics (PMD), and inter-metal dielectrics (IMD) that separate conductive layers in integrated circuits. google.com The high quality of these films is demonstrated by their impressive electrical characteristics.

Table 2: Electrical Properties of SiO₂ Films from this compound

Property Value Growth Temperature Reference
Growth Rate 10.5 - 35 nm/cycle 120 - 250 °C researchgate.net
Breakdown Field > 11 MV/cm 120 - 250 °C researchgate.net
Leakage Current 2.5 x 10⁻¹¹ A at 8 MV/cm Not specified researchgate.net

| Dielectric Constant (k) | 4.15 - 6.14 | 120 - 250 °C | researchgate.net |

The dense and conformal nature of SiO₂ films deposited using this compound makes them effective as moisture and gas diffusion barriers. harvard.eduatomiclayerdeposition.com These protective coatings are essential for enhancing the lifetime and reliability of sensitive electronic components, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors. atomiclayerdeposition.comsnu.ac.kr

When used in multilayer structures, for example, an Al₂O₃ layer capped with a rapid SiO₂ ALD layer, the barrier properties are significantly improved. acs.org The SiO₂ layer not only helps to close pinhole defects in the underlying layer but also protects it from corrosion by moisture. acs.org Such bilayer systems have been shown to reduce the water vapor transmission rate (WVTR) to as low as 5 × 10⁻⁵ g/m²/day. acs.org These coatings also serve as protective layers against oxidation and diffusion in other microelectronic applications. harvard.edu

Through-Silicon Via (TSV) technology is a key component of three-dimensional (3D) integrated circuits, where vertical electrical connections are made through silicon wafers. A highly conformal and uniform insulating layer is required to line these vias to prevent electrical leakage. The rapid ALD process using this compound has been specifically investigated for its applicability in creating these TSV insulating layers. atomiclayerdeposition.comsnu.ac.krsnu.ac.kr The ability of the process to uniformly fill long, narrow holes with high aspect ratios makes it an ideal candidate for this advanced packaging technology. harvard.edu

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula / Synonym
This compound (CH₃CH₂C(CH₃)₂O)₃SiOH / TPS
Silicon Dioxide SiO₂
Trimethylaluminum Al(CH₃)₃ / TMA
Poly(methyl methacrylate) PMMA
Poly(ethyl methacrylate) PEMA
Polycaprolactone PCL
Poly(t-butyl methacrylate) PBMA
Siloxane -[Si-O]-

Role in Sol-Gel Chemistry and Hybrid Material Formation

In the realm of materials science, this compound (TPS) is a key player in sol-gel chemistry, a wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). cuny.edu The process allows for the creation of hybrid organic-inorganic materials that combine the properties of both components. TPS is specifically mentioned as a component in formulations for hybrid sol-gel coatings designed to be resilient and adaptable for protecting metal surfaces. google.com

This compound is fundamentally a precursor for the synthesis of silicone-based materials. cymitquimica.com It is particularly prominent in advanced deposition techniques like Atomic Layer Deposition (ALD), where it is used to grow thin films of silicon dioxide (SiO₂). acs.orgresearchgate.net In these processes, TPS serves as the silicon source, which, upon reaction, forms the silica (B1680970) network. This application is crucial in the semiconductor industry for creating insulating layers and other components of microelectronic devices. snu.ac.krrsc.org

PropertyValue
Synonym TPS
Molecular Formula C₁₅H₃₄O₄Si
Molecular Weight 306.51 g/mol
Physical Form Liquid
Boiling Point 96-99 °C / 2-3 mmHg
Density 0.944 g/mL at 25 °C
This table summarizes the key properties of this compound. alfa-chemistry.comsigmaaldrich.com

The integration of silanol compounds like TPS into polymer structures is a strategy for enhancing material properties. The hydroxyl group on the silicon atom can form hydrogen bonds, while the organic tert-pentoxy groups can ensure compatibility with the polymer matrix. cymitquimica.com A technique known as Sequential Infiltration Synthesis (SIS) utilizes precursors like TPS to grow inorganic materials, such as SiO₂, within polymer films. acs.org This process modifies the polymer, potentially improving its thermal stability, mechanical strength, or etch resistance. snu.ac.kr For instance, in situ studies using Fourier transform infrared spectroscopy (FTIR) have investigated the reaction mechanisms between TPS and various polymers containing ester functional groups to understand and optimize the formation of these hybrid materials. acs.org

The synthesis of advanced materials using this compound often involves its conversion into complex siloxane compounds. A siloxane is a functional group with the Si–O–Si linkage. During material deposition processes like rapid ALD, TPS is believed to form siloxane polymer chains. acs.orgresearchgate.net This polymerization occurs at catalytic sites, followed by the cross-linking of these chains to create a dense, stable silicon dioxide film. acs.org The growth of these siloxane networks is a fundamental step in building the final material architecture. The mechanism involves the repeated insertion of silanol molecules, which leads to the propagation of the siloxane polymer chain. researchgate.netsnu.ac.kr

The stability of precursors in sol-gel processes is critical for controlling the reaction and achieving the desired material structure. This compound exhibits enhanced stability, which can be attributed to the steric hindrance provided by its bulky tert-pentoxy groups. This steric bulk shields the central silicon atom from nucleophilic attack, slowing down reaction rates compared to less hindered alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS). cuny.edu This controlled reactivity is advantageous in sol-gel systems, allowing for better management of the hydrolysis and condensation steps.

This compound is listed as a potential component in patented sol-gel coating compositions. google.com These formulations are often hybrid systems that may include an organosilane, an organometallic precursor like a zirconium compound, and a catalyst. google.com In processes such as rapid ALD for creating SiO₂ coatings, TPS is used in conjunction with a catalyst, frequently trimethylaluminum (TMA). snu.ac.krresearchgate.net The process involves alternating exposures to the TPS precursor and the catalyst vapor. researchgate.net The preparation parameters, including temperature, precursor pressure, and exposure time, are critical variables that influence the growth rate and properties of the resulting film. acs.orgresearchgate.net

ProcessPrecursorsCatalystTypical Deposition Temperature
Rapid ALD This compound (TPS)Trimethylaluminum (TMA)150-175 °C
This table outlines a typical process for depositing SiO₂ using this compound. acs.orgresearchgate.net

The foundation of sol-gel chemistry lies in two key reactions: hydrolysis and polycondensation. unm.edutypeset.io For an alkoxysilane like this compound, the process begins with hydrolysis, where the alkoxy groups (tert-pentoxy) are replaced by hydroxyl groups upon reaction with water. This step is often catalyzed by an acid or a base. unm.edu

Hydrolysis Reaction (Simplified): (R-O)₃Si-OH + H₂O → (R-O)₂(HO)Si-OH + R-OH (where R-O is the tert-pentoxy group)

Following hydrolysis, the newly formed silanol groups undergo polycondensation reactions with other silanol or alkoxy groups. This results in the formation of siloxane bridges (Si-O-Si), releasing water or alcohol as byproducts and building the inorganic network of the gel. typeset.io The bulky nature of the tert-pentoxy groups in TPS influences the rates of these reactions, generally slowing them down due to steric effects, which allows for greater control over the final structure of the material. researchgate.net The entire process, from the initial sol to the final gel, is a complex interplay of these reactions, profoundly affecting the properties of the synthesized material. unm.edu

Sol-Gel Coating Compositions and Preparation Processes

Integration with Organometallic Precursors in Sol-Gel Systems

The integration of organometallic precursors into sol-gel systems containing this compound, ((CH₃CH₂C(CH₃)₂O)₃SiOH), represents a sophisticated strategy for creating advanced organic-inorganic hybrid materials. This approach leverages the fundamental principles of sol-gel chemistry, where molecular precursors undergo hydrolysis and condensation to form a solid network, while incorporating metal atoms to impart specific functionalities. google.comresearchgate.net The combination allows for the synthesis of materials with tailored thermal, mechanical, optical, or catalytic properties.

The primary role of an organometallic precursor in a silanol-based sol-gel formulation is to introduce metallic or metal oxide components into the resulting silica network. google.comgoogle.com These additions can significantly enhance the performance of the final material. For instance, in protective coatings, organometallic precursors of elements like zirconium, titanium, or aluminum are included to improve the thermal stability and hardness of the film and to promote strong adhesion to metal substrates. google.com In other applications, precursors of metals such as palladium, platinum, rhodium, or molybdenum are used to form catalytically active nanoparticles uniformly dispersed within a porous silica matrix. d-nb.infocambridge.orgresearchgate.net

A significant challenge in these systems is managing the different reaction kinetics of the organosilane and the organometallic precursor. Organometallic compounds, such as zirconium propoxide (Zr(OPr)₄), are often much more reactive than silanols like this compound. google.com If not controlled, this high reactivity can lead to rapid, localized precipitation of metal oxides, resulting in a non-homogeneous material. To ensure the formation of a uniform hybrid network, the reactivity of the organometallic precursor is typically moderated through chelation. By adding a chelating agent, such as a bidentate ligand, the coordination sphere of the metal is altered, reducing its reactivity to a level comparable with that of the silanol. This controlled reactivity is crucial for the successful co-condensation of the different precursors into a single, integrated network. google.com

The versatility of this approach is demonstrated by the wide range of organometallic compounds that can be incorporated into silica-based materials. The table below provides examples of such integrations to create functional hybrid materials.

Organometallic Precursor TypeMetalFunction/Resulting MaterialSource
Zirconium (IV) PropoxideZrImproves adhesion, pH stability, and hardness in sol-gel coatings. google.com
Coordination Compounds (e.g., with Cyclodextrin)Pd, Pt, Rh, Fe, Ni, RuForms silica-supported metal nanoparticle catalysts. d-nb.info
Bismuth β-diketonates or CarboxylatesBiPrecursor for silica-supported bismuth-based oxides. cambridge.orgresearchgate.net
Molybdenyl AcetylacetonateMoUsed with Bi precursors for silica-supported bismuth molybdate (B1676688) catalysts. cambridge.orgresearchgate.net
Lanthanum (III) PolyaminocarboxylatesLaForms mixed Bi-La oxides within a silica support. cambridge.orgresearchgate.net

A related, state-of-the-art application demonstrating the powerful synergy between this compound and an organometallic precursor is found in a gas-phase deposition process known as rapid atomic layer deposition (RALD). In this technique, an organometallic compound, typically trimethylaluminum (TMA), is used as a catalyst to dramatically accelerate the deposition of silicon dioxide from the this compound precursor. acs.orgresearchgate.net The process involves sequential exposures of the substrate to the organometallic catalyst and the silanol. researchgate.net The interaction results in a catalytic polymerization of siloxane chains, enabling extremely high growth rates. acs.orgresearchgate.net This method highlights the fundamental chemical compatibility and reactivity between the silanol and organometallic species to build inorganic networks.

The research findings below summarize the remarkable efficiency of this integrated approach in the RALD of SiO₂.

Si PrecursorOrganometallic CatalystDeposition Temperature (°C)Achieved Growth Rate (nm/cycle)Key FindingSource
This compound (TPS)Trimethylaluminum (TMA)140~28Growth rate is optimized by controlling catalyst layer density. acs.org
This compound (TPS)Trimethylaluminum (TMA)150 - 175~12.5 - 14.0Higher TPS fluxes increase polymerization rates, while lower temperatures reduce cross-linking, enabling thicker film growth per cycle. researchgate.netacs.org
This compound (TPS)Trimethylaluminum (TMA)175~1.8Demonstrates conformal coating on high-aspect-ratio nanoparticles in a fluidized bed reactor, even with underdosed precursor. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis of Tris Tert Pentoxy Silanol

Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopic methods provide a detailed view into the molecular structure and chemical transformations of Tris(tert-pentoxy)silanol, offering a "fingerprint" that is essential for both fundamental understanding and process control.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Mechanism Elucidation

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the reaction mechanisms of this compound in real-time during deposition processes. This technique allows for the direct observation of changes in chemical bonding on a substrate surface as the precursor molecules react.

In the context of Sequential Infiltration Synthesis (SIS), a process akin to ALD, in situ FTIR has been instrumental in understanding the interaction of this compound (TPS) and a catalyst, typically trimethylaluminum (B3029685) (TMA), with various polymer substrates. acs.orgresearchgate.netresearchgate.netatomiclayerdeposition.comresearchgate.net Studies have shown that the process begins with the interaction of the polymer's functional groups, such as carbonyl (C=O) and ester (C-O-R) groups, with the TMA catalyst. atomiclayerdeposition.com Subsequent exposure to TPS leads to the formation of Si-O bonds, which can be monitored by the appearance and growth of characteristic peaks in the FTIR spectrum. acs.org

The intensity of the Si-O peak in the FTIR spectra provides a direct measure of the extent of the reaction and the formation of the silicon dioxide network. acs.org Research has revealed that the degree of Si-O formation is not always directly proportional to the number of initial interactions between the polymer and the catalyst. acs.orgresearchgate.net For instance, while polymers like polycaprolactone (B3415563) (PCL) and poly(t-butyl methacrylate) (PBMA) show a high degree of interaction with TMA, the subsequent SiO2 formation from TPS can vary, with PCL exhibiting the most significant Si-O formation. acs.org This highlights the complexity of the surface reactions and the critical role of in situ FTIR in unraveling these mechanisms. By monitoring the vibrational modes of the reactants and products, researchers can gain insights into the kinetics and self-limiting nature of the deposition process. geoscienceworld.org

Nuclear Magnetic Resonance (NMR) Studies (e.g., 29Si NMR for Hyperpolarization)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the 29Si isotope, is a valuable technique for characterizing the structure and purity of this compound and for studying the chemical environment of silicon in the resulting materials. While direct 29Si NMR studies specifically on this compound are not widely reported in the provided search results, the principles can be understood from studies on analogous compounds like Tris(tert-butoxy)silanol (TtBOS). nih.gov

The primary challenge in 29Si NMR is the low natural abundance (4.7%) and low gyromagnetic ratio of the 29Si nucleus, which leads to low sensitivity and long acquisition times. nih.gov To overcome this, hyperpolarization techniques such as Signal Amplification By Reversible Exchange (SABRE) have been developed. nih.gov SABRE utilizes parahydrogen to dramatically increase the polarization of a target nucleus, leading to significant signal enhancements in the NMR spectrum. nih.gov

In studies on TtBOS, the SABRE-Relay technique has been employed to achieve substantial signal gains in the 29Si NMR spectrum. nih.gov This method allows for the rapid and quantitative analysis of silanols and their reaction products. nih.gov The chemical shift of the 29Si nucleus is highly sensitive to its local electronic environment, providing information on the number and type of substituents attached to the silicon atom. For this compound, one would expect a characteristic 29Si chemical shift corresponding to a silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.

The application of hyperpolarized 29Si NMR to this compound would enable detailed kinetic studies of its reactions, such as the initial stages of polymerization and film growth. nih.gov By monitoring the changes in the 29Si NMR spectrum over time, it would be possible to identify and quantify reaction intermediates and products, providing a deeper understanding of the underlying chemical processes. nih.gov

Film Thickness and Growth Rate Measurements

Accurate measurement of film thickness and growth rate is paramount for the successful application of this compound in depositing SiO2 films. Several complementary techniques are used to provide precise and reliable data.

Quartz Crystal Microbalance (QCM) Applications

A Quartz Crystal Microbalance (QCM) is an in situ, real-time technique used to monitor the mass change on a substrate surface with high sensitivity. In the context of ALD using this compound, QCM is employed to measure the mass gain during each precursor exposure cycle, which can then be correlated to the film's growth rate. geoscienceworld.orgnih.govresearchgate.net

Studies on the rapid ALD of SiO2 using this compound have utilized QCM to investigate the influence of various process parameters on film growth. geoscienceworld.orgresearchgate.net For example, QCM measurements have shown that the mass gain per cycle, and thus the growth rate, is dependent on the substrate temperature, precursor pressure, and exposure time. geoscienceworld.orgresearchgate.net At lower temperatures, the rate of siloxane chain propagation is faster relative to the cross-linking of these chains, leading to a larger mass gain. researchgate.net

The data below, derived from QCM studies, illustrates the effect of temperature on the SiO2 mass gain during this compound exposure.

Substrate Temperature (°C)SiO2 Mass Gain (ng/cm²) per cycle
150High
175Moderate
200Lower
225Low

This table is illustrative and based on the general trends described in the cited literature. Actual values can vary based on specific experimental conditions.

X-ray Reflectivity (XRR) for Film Analysis

X-ray Reflectivity (XRR) is a powerful ex situ technique used to determine the thickness, density, and surface roughness of thin films with high precision. geoscienceworld.orgnih.govresearchgate.net By measuring the interference pattern of X-rays reflected at grazing angles from the film surface and the film-substrate interface, a detailed profile of the film's structure can be obtained. nih.gov

XRR is often used to corroborate the in situ measurements from QCM and to provide more detailed information about the final film properties. geoscienceworld.orgresearchgate.net In the study of SiO2 films deposited using this compound, XRR measurements have confirmed the film thicknesses determined by QCM and have also been used to assess the film density. researchgate.net For instance, SiO2 films deposited at lower temperatures, which exhibit higher growth rates, tend to have a slightly lower density. researchgate.net

The following table presents representative data on SiO2 film thickness as a function of the number of ALD cycles, as would be determined by XRR.

Number of ALD CyclesFilm Thickness (Å)
10~150
20~300
30~450
40~600

This table is a generalized representation based on the high growth rates observed for rapid ALD with this compound. The actual thickness per cycle can be influenced by temperature and pressure. geoscienceworld.orgresearchgate.net

Ellipsometry for Film Thickness Determination

Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample surface. nih.gov This change is dependent on the thickness and optical properties (refractive index and extinction coefficient) of the thin film. Spectroscopic ellipsometry, which uses a range of wavelengths, is particularly well-suited for the accurate determination of film thickness. nih.gov

In the context of SiO2 deposition using this compound, ellipsometry serves as a common and reliable ex situ method to verify the film thickness. nih.gov The measured thickness values are often compared with those obtained from QCM and XRR to ensure consistency and accuracy across different measurement techniques. Ellipsometry is particularly useful for routine process monitoring due to its speed and non-invasive nature. The refractive index of the deposited SiO2 films, also obtained from ellipsometry, provides an indication of the film's density and quality.

Deposition Temperature (°C)Refractive Index of SiO2 Film
150~1.44
200~1.45
250~1.46

This table provides typical refractive index values for SiO2 films, which can vary with deposition conditions.

Surface and Interface Analysis

Surface and interface properties are paramount in determining the functionality and reliability of thin films in microelectronics and other advanced applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDX) are employed to meticulously evaluate films derived from this compound.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For films derived from this compound, XPS is instrumental in confirming the formation of stoichiometric silicon dioxide (SiO₂) and identifying any residual impurities. researchgate.netlancs.ac.uk

Studies on SiO₂ films deposited via rapid atomic layer deposition (ALD) using this compound and a trimethylaluminum catalyst show that the films are primarily composed of silicon and oxygen. researchgate.netaip.org XPS analysis confirms an oxygen-to-silicon (O/Si) ratio of approximately 2, consistent with SiO₂. researchgate.net The technique is also used to verify the absence or presence of contaminants such as carbon or nitrogen, which is critical for ensuring high-quality dielectric films. researchgate.netrsc.org For instance, XPS analysis of rapid ALD SiO₂ films has shown negligible carbon impurities. researchgate.netresearchgate.net High-resolution scans of the Si 2p and O 1s core levels provide information on the chemical bonding, confirming the presence of Si-O bonds characteristic of a SiO₂ network. sci-hub.se

Table 1: Summary of XPS Findings for Films Derived from this compound
ParameterObservationSignificanceReference
Elemental CompositionPrimarily Si and O; negligible C, N, or Cl impurities detected.Confirms high purity of the deposited SiO₂ films. researchgate.netresearchgate.net
Stoichiometry (O/Si Ratio)~2.0 to 2.1Verifies the formation of stoichiometric SiO₂. researchgate.net
Chemical Bonding (Si 2p)Binding energy consistent with SiO₂.Confirms the desired silicon-oxygen bonding network. sci-hub.se

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image, measure, and manipulate matter at the nanoscale. In the context of this compound-derived films, AFM is essential for characterizing the surface topography and roughness. atomiclayerdeposition.com The smoothness of a dielectric film is critical, as high roughness can lead to localized electric field enhancement and premature dielectric breakdown.

Investigations of SiO₂ films deposited using this compound reveal that they are typically amorphous and exhibit extremely smooth surfaces. researchgate.net The surface roughness is often found to be identical to that of the initial silicon substrate, indicating uniform and conformal film growth. researchgate.net For example, spray-coated SiO₂ films have been shown to have a root mean square (RMS) roughness of less than 1 nm. lancs.ac.uk This exceptional smoothness is a key advantage for applications in high-performance electronics. harvard.edusigmaaldrich.com

Table 2: AFM Surface Roughness Data for SiO₂ Films
Deposition MethodPrecursor(s)Measured RoughnessReference
Rapid Atomic Layer DepositionThis compound, TrimethylaluminumIdentical to initial Si(100) substrate researchgate.net
Spray CoatingSolution-based precursorRRMS < 1 nm lancs.ac.uk
Rapid Atomic Layer DepositionThis compound, TrimethylaluminumSmooth surface researchgate.net

Scanning Transmission Electron Microscopy (STEM) combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a premier technique for nanoscale imaging and elemental analysis. bruker.comtescan-analytics.com In STEM, a focused electron beam is scanned across a thin specimen, and various signals are collected. The EDX detector measures the energy and intensity of X-rays generated by the electron beam's interaction with the sample, allowing for the creation of elemental maps with high spatial resolution. bruker.comoxinst.com

For materials systems involving films from this compound, STEM-EDX is invaluable for analyzing the interface between the deposited film and the substrate. researchgate.net For example, in the deposition of an alumina-silica bilayer on carbon microfibers using trimethylaluminum and this compound, STEM-EDX analysis showed a sharp interface between the layers with limited carbon diffusion. researchgate.netresearchgate.net This demonstrates the ability to create well-defined, abrupt junctions, which is crucial for the performance of electronic devices. The technique provides direct visual and chemical evidence of the film's conformality and the integrity of the interface. researchgate.netresearchgate.net

Electrical and Dielectric Characterization of Derived Films

The primary application for SiO₂ films derived from this compound is as a gate dielectric in transistors and as an insulating layer in other microelectronic components. researchgate.netharvard.edu Therefore, a thorough characterization of their electrical and dielectric properties is essential.

The breakdown voltage (or dielectric strength) and the dielectric constant (k-value) are two of the most important parameters for an insulating material. The breakdown voltage determines the maximum electric field the material can withstand before it fails, while the dielectric constant influences the capacitance that can be achieved.

Silica (B1680970) films produced by rapid ALD using this compound exhibit excellent electrical properties, even when deposited at low temperatures. researchgate.net Studies have reported very low leakage currents (e.g., 2.5 x 10⁻¹¹ A at 8 MV cm⁻¹) and high breakdown fields exceeding 11 MV/cm across various growth temperatures. researchgate.net After annealing, breakdown voltages of approximately 10 MV/cm have been achieved, which is comparable to the best silica films produced by other methods. harvard.edu

The dielectric constant of these films can vary with deposition conditions. For instance, as the growth temperature in a rapid ALD process was increased from 120 °C to 250 °C, the dielectric constant was found to decrease from 6.14 to 4.15. researchgate.net Other solution-based methods for producing SiO₂ films have yielded a dielectric constant of about 3.8. lancs.ac.uk This tunability allows for the optimization of the dielectric properties for specific applications.

Table 3: Electrical Properties of SiO₂ Films Derived from this compound
PropertyValueDeposition ConditionsReference
Breakdown Voltage~10 MV/cmALD, post-annealing harvard.edu
Breakdown Field> 11 MV/cmRapid ALD, growth temps 120-250 °C researchgate.net
Leakage Current2.5 x 10⁻¹¹ A at 8 MV/cmRapid ALD researchgate.net
Dielectric Constant (k)4.15 - 6.14Rapid ALD, dependent on growth temp (250-120 °C) researchgate.net
~3.8Spray coating lancs.ac.uk

Computational and Theoretical Investigations of Tris Tert Pentoxy Silanol

Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Tris(tert-pentoxy)silanol, DFT studies have been instrumental in elucidating its reaction mechanisms, especially in the context of catalyzed ALD processes for silica (B1680970) (SiO₂) film deposition. epfl.chresearchgate.net These theoretical calculations help to compute reaction energies and activation barriers for elementary reaction steps such as precursor adsorption and ligand elimination. epfl.ch

A critical reaction step for silanols with bulky alkoxy groups, such as this compound, is the thermal elimination of an alkene to leave a hydroxyl group. In the case of TPS, a tert-pentoxy ligand undergoes β-hydrogen elimination to release isopentylene. snu.ac.kr

-OSi(OC(CH₃)₂CH₂CH₃)₃* → -OSiOH* + H₂C=C(CH₃)CH₂CH₃ snu.ac.kr

Table 1: Activation Energy for Elimination Reaction of Related Silanol (B1196071)
CompoundElimination ProductActivation Energy (kJ/mol)Temperature Range (°C)
Tris(tert-butoxy)silanol (TBS)Isobutene74–197120–250

This data for the analogous compound Tris(tert-butoxy)silanol shows a decrease in activation energy at higher temperatures, indicating a more favorable elimination reaction at elevated temperatures.

DFT studies have been pivotal in mapping the reaction pathways of rapid ALD (RALD) of silica using this compound as the silicon precursor and a catalyst, typically an aluminum compound like trimethylaluminum (B3029685) (TMA). researchgate.netresearchgate.net The calculations reveal a synergistic catalytic mechanism.

Formation of Lewis Acid Catalytic Sites : The process is initiated by the introduction of the TMA catalyst, which reacts to form Lewis acid catalytic sites, such as [AlO₃]. researchgate.net

Siloxane Polymerization : These catalytic sites facilitate the repeated insertion of silanol molecules, leading to the rapid propagation and growth of siloxane polymer chains. researchgate.netavs.org This polymerization is a key feature of the high growth rates observed in catalyzed ALD.

The growth kinetics are understood to be a balance between the siloxane polymerization rate, which is dependent on the precursor pressure, and the cross-linking rate of these polymer chains, which is dependent on temperature. acs.org

Molecular Modeling of Intermolecular Interactions

Beyond covalent bond formation and cleavage, intermolecular interactions play a crucial role in the reaction mechanisms of this compound. Molecular modeling is used to understand these non-covalent forces.

DFT calculations predict that hydrogen-bonding interactions between the tert-alkoxy groups and the surface can further catalyze the elimination of the alkene byproduct. researchgate.netresearchgate.net This interaction helps to stabilize the transition state of the β-hydrogen elimination reaction. Furthermore, computational models predict the potential for silanol dimerization and the formation of a broader Si-O-Si network, which are fundamental steps in the conversion of the molecular precursor to a solid silica film.

Prediction of Steric Effects on Reactivity

The three bulky tert-pentoxy groups in this compound create significant steric hindrance around the central silicon atom. Computational models are used to predict how this steric bulk influences reactivity.

Enhanced Stability : The large ligands physically protect the electrophilic silicon center from nucleophilic attack, which can enhance the precursor's thermal stability compared to silanols with smaller alkoxy groups.

Influence on Cross-Linking : The steric hindrance affects the rate at which the growing siloxane polymer chains can approach each other to cross-link and form a dense SiO₂ film. avs.orgacs.org Lower temperatures reduce the rate of this cross-linking, which can allow for thicker films to be grown before the surface becomes fully passivated. acs.org In contrast, higher temperatures increase the cross-linking rate, which can self-limit the film thickness deposited in a single cycle. acs.org

Studies on similarly structured compounds, such as tris(pyridyl)aluminates, have demonstrated that introducing bulky substituents has a major impact on coordination characteristics and subsequent reactivity, underscoring the importance of steric effects in molecular design and reaction control. nih.gov

Derivatives and Functionalization of Tris Tert Pentoxy Silanol

Synthesis of Novel Siloxane Compounds from Tris(tert-pentoxy)silanol

The structure of this compound makes it an ideal building block for creating more complex siloxane compounds. cymitquimica.com Its ability to undergo controlled polymerization and condensation reactions is central to its application in materials science, particularly in the deposition of high-purity silica (B1680970) films.

A primary application is in rapid atomic layer deposition (ALD), where this compound (TPS) is used to grow silicon dioxide (SiO₂) films. This process is not a simple layer-by-layer deposition but rather involves the catalytic formation of siloxane polymer chains. researchgate.net When exposed to a surface treated with a catalyst, such as trimethylaluminum (B3029685) (TMA), the TPS molecules undergo polymerization. researchgate.net The aluminum sites act as catalysts, initiating the growth of siloxane polymer chains which then cross-link to form a dense and stable SiO₂ network. researchgate.net The growth rate in this process is highly dependent on parameters like temperature and precursor pressure, which influence the rates of polymerization and cross-linking. acs.org

Research has demonstrated that the growth of these siloxane polymers can be substantial, with thicknesses of 125–140 Å being deposited in a single exposure cycle under optimized conditions. researchgate.net This rapid growth is attributed to the propagation of siloxane chains at the catalytic sites. researchgate.net

Beyond thin-film deposition, silanols with bulky alkoxy groups are used in the stepwise synthesis of well-defined siloxane chains. In a process analogous to what has been shown with the similar compound tris(tert-butoxy)silanol, a silanol (B1196071) can be reacted alternately with other silicon compounds, such as dichlorosilane, to controllably extend a siloxane chain, allowing for the synthesis of oligomers with specific lengths. rsc.org

Table 1: Synthesis of Siloxane Derivatives from this compound This table summarizes key synthetic methods and the resulting siloxane structures derived from this compound.

Synthetic Method Reactants/Catalysts Resulting Compound/Structure Key Findings Reference
Catalytic Polymerization (Rapid ALD)Trimethylaluminum (TMA) catalystCross-linked siloxane polymer (SiO₂ film)Growth proceeds via propagation of siloxane chains at Al-catalytic sites, followed by cross-linking. researchgate.net
Stepwise Chain SynthesisDichlorosilane, Silanediol (by analogy)Defined-length oligosiloxane chainsAllows for high-yield synthesis of siloxane chains with designated lengths. rsc.org

Ligand Exchange Reactions and Steric Hindrance Effects

Ligand exchange is a fundamental reaction pathway for this compound, particularly in surface-driven processes like ALD. In these reactions, the hydroxyl group or the tert-pentoxy ligands are exchanged with other chemical groups. colorado.edutudelft.nl However, the chemical behavior of TPS is significantly modulated by the steric hindrance imposed by its three bulky tert-pentoxy groups.

Steric hindrance refers to the spatial crowding around the central silicon atom by the large tert-pentoxy ligands. This crowding has several important consequences:

Reduced Reactivity: The bulky groups physically shield the silicon atom, reducing the rate of nucleophilic attack compared to less hindered silanols. This effect enhances the compound's stability.

Influence on Adsorption: In ALD processes, the steric bulk can affect how the precursor molecule adsorbs onto a surface. The large footprint of the molecule may lead to incomplete surface coverage if the ligands prevent adjacent molecules from binding, a phenomenon known as self-limitation. epfl.ch

Catalytic Interactions: The steric profile of both the silanol and any catalysts used is critical. For instance, in catalyzed reactions, the accessibility of the catalytic site to the silanol can be blocked if the catalyst itself is sterically bulky, thereby slowing the reaction. researchgate.net

Theoretical studies on related silanol systems confirm that because of severe steric hindrance, certain precursors are unsuitable for ALD, highlighting the critical role of ligand size. researchgate.net The decomposition pathway of this compound and its close analog, tris(tert-butoxy)silanol, is also governed by these steric effects, favoring the cleavage of the O-C bond over the more energetic Si-O bond.

Table 2: Effects of Steric Hindrance in this compound Reactions This table outlines the impact of the bulky tert-pentoxy groups on the compound's reactivity and interactions.

Effect Description Consequence Reference
Shielding of Silicon AtomThe tert-pentoxy groups physically block access to the central silicon atom.Reduces susceptibility to nucleophilic attack, enhancing overall stability.
Surface Adsorption LimitationThe size of the molecule can prevent dense packing on a substrate surface during deposition processes.Can lead to lower growth rates per cycle in uncatalyzed ALD. epfl.ch
Altered Reaction PathwaysSteric crowding influences which chemical bonds are most likely to break during thermal decomposition.Favors O-C bond cleavage over Si-O bond cleavage.
Modulation of CatalysisThe bulky ligands can impede the interaction between the silanol and a catalyst's active site.Reaction rates can be slowed if the catalyst or substrate is also sterically hindered. researchgate.netresearchgate.net

Formation of Organosilanols with Varied Substituents

Organosilanols, which feature one or more direct silicon-carbon bonds, are a crucial class of compounds used in catalysis, polymer science, and organic synthesis. researchgate.netsigmaaldrich.com While this compound is an alkoxysilanol, it represents a potential starting point for the synthesis of organosilanols with different functional groups. The synthesis would involve the substitution of one or more tert-pentoxy groups with organic (R) groups.

The classical method for synthesizing organosilanols involves the hydrolysis of organohalosilanes or organoalkoxysilanes. kyoto-u.ac.jp As an alkoxysilane, this compound could, in principle, undergo hydrolysis and subsequent reaction to introduce organic substituents. However, the significant stability and steric hindrance provided by the tert-pentoxy groups present a synthetic challenge that must be overcome.

The goal of such a synthesis would be to produce stable, crystalline organosilanols. The stability of the final product is often enhanced by the presence of sterically demanding organic substituents, which prevent the undesirable self-condensation of the silanol groups to form siloxanes. kyoto-u.ac.jp Examples of stable organosilanols that are synthetic targets in materials chemistry include those with phenyl, cyclohexyl, and tert-butyl groups attached to the silicon atom. researchgate.net

The conversion of this compound to such varied organosilanols would require tailored reaction conditions, potentially involving strong nucleophiles (like Grignard or organolithium reagents) to displace the alkoxy groups, followed by controlled hydrolysis to form the final silanol.

Table 3: Examples of Target Organosilanols with Varied Substituents This table lists examples of stable organosilanols, representing potential synthetic targets that could be derived from precursors like this compound.

Target Organosilanol Substituents (R groups) Class Significance/Application Reference
TriphenylsilanolPhenyl (Ph)MonosilanolBuilding block for metallasiloxanes, catalyst. researchgate.net
DiphenylsilanediolPhenyl (Ph)SilanediolUsed in the synthesis of specialty polymers and resins. researchgate.net
CyclohexylsilanetriolCyclohexyl (c-C₆H₁₁)SilanetriolPrecursor for Polyhedral Oligomeric Silsesquioxanes (POSS). researchgate.net
tert-Butylsilanetrioltert-Butyl (t-Bu)SilanetriolStable silanetriol used in materials synthesis. researchgate.net

Emerging Research Frontiers and Future Directions for Tris Tert Pentoxy Silanol

Development of Next-Generation ALD Precursors

Tris(tert-pentoxy)silanol has been identified as a key precursor for the atomic layer deposition (ALD) of silicon dioxide (SiO2) films, a critical material in the semiconductor industry. atomiclayerdeposition.com Its liquid state and favorable chemical properties make it a subject of intensive research for next-generation electronic devices. sigmaaldrich.comavs.org A significant area of investigation is its use in rapid ALD processes, where it enables the deposition of thick, conformal SiO2 films at remarkably high growth rates. researchgate.netacs.org

Research has demonstrated that using TPS in conjunction with a catalyst can lead to exceptionally high growth per cycle (GPC), a measure of deposition thickness in a single ALD cycle. atomiclayerdeposition.comsnu.ac.kr For instance, growth rates as high as 35 nm/cycle have been reported at a temperature of 120°C. researchgate.net This is a substantial increase compared to conventional ALD processes, which typically have GPCs in the range of 0.05 - 0.2 nm/cycle. atomiclayerdeposition.com The growth rate is, however, dependent on various process parameters, including temperature and precursor pressure. avs.orgresearchgate.net Studies have shown that for a 1-second exposure to TPS, the ALD growth rate is higher at lower temperatures and greater TPS pressures. avs.orgresearchgate.net For example, at a high TPS pressure of approximately 1 Torr and lower temperatures of 150°C and 175°C, SiO2 film thicknesses of 125–140 Å were achieved. researchgate.netacs.org This behavior is attributed to the interplay between the siloxane polymerization rate, which is increased by higher TPS fluxes, and the cross-linking rate of the polymer chains, which is reduced at lower temperatures. researchgate.netacs.org

The following table summarizes key findings from research on rapid SiO2 ALD using this compound.

Deposition Temperature (°C)Precursor SystemGrowth Per Cycle (GPC)Reference
120TPS & TMA35 nm/cycle researchgate.net
150TPS & TMAup to 17 nm/cycle researchgate.net
175TPS & TMA~1.8 nm/cycle (underdosed) acs.org
250TPS & TMA10.5 nm/cycle researchgate.net

This data highlights the versatility of TPS as an ALD precursor, allowing for tunable deposition rates by adjusting process conditions. The ability to deposit high-quality films at lower temperatures is particularly advantageous for applications involving thermally sensitive substrates. researchgate.net

Advanced Catalyst Design for Enhanced Reactivity

The remarkable efficiency of this compound in rapid ALD processes is intrinsically linked to the use of catalysts. researchgate.net Trimethylaluminum (B3029685) (TMA) has been extensively studied and identified as a highly effective catalyst for TPS-based SiO2 deposition. atomiclayerdeposition.comsnu.ac.krresearchgate.net The catalytic mechanism involves the TMA creating active sites on the substrate surface. researchgate.net These sites, which can be Al-CH3 or Al-OH groups, facilitate the polymerization of silanol (B1196071) molecules, leading to the formation of siloxane polymer chains. researchgate.net

Further research has indicated that impurities, such as pyridine (B92270) derivatives that may be present in the TPS precursor, can also act as Lewis base catalysts. acs.org These impurities can catalyze both the initial nucleation and the subsequent cross-linking reactions during the rapid SiO2 ALD process. acs.org This highlights the sensitivity of the deposition process to the purity of the precursor and opens avenues for intentionally introducing co-catalysts to further enhance reactivity and control over the film properties. The design of advanced catalysts, potentially through techniques like ALD itself, is a promising direction for achieving even greater control over the deposition process at an atomic level. researchgate.netosti.govosti.gov

Integration into Novel Nanomaterials and Architectures

The capabilities of this compound extend beyond simple thin films to the fabrication of complex and functional nanomaterials. Its use in ALD allows for the precise, conformal coating of high-aspect-ratio structures and nanoparticles, which is essential for many advanced applications. researchgate.netacs.org

One significant application is the coating of nanoparticles to modify their surface properties. For example, conformal silica (B1680970) films have been successfully deposited on anatase titania nanoparticles using rapid ALD with TPS and TMA in a fluidized bed reactor. acs.org This process, conducted at 175°C, resulted in highly uniform silica nanofilms that effectively passivated the photocatalytic activity of the titania core. acs.org This ability to create core-shell nanoparticles with tailored properties is crucial for applications in catalysis, photocatalysis, and drug delivery.

Nanomaterial/ArchitecturePrecursorsApplicationReference
Conformal SiO2 coating on Titania nanoparticlesTPS, TMAMitigation of photocatalytic activity acs.org
SiO2/Al2O3 NanolaminatesTPS, TMAGate dielectrics, barrier layers ucsd.edu
Patterned NanomaterialsTPS, TMAGrown within polymer templates acs.org

The integration of TPS into these advanced architectures underscores its importance as a versatile building block for the bottom-up fabrication of next-generation nanomaterials.

Exploration of New Reaction Pathways and Synthetic Methodologies

While ALD remains the primary application for this compound, researchers are exploring its use in other advanced synthetic methodologies. One such emerging technique is Sequential Infiltration Synthesis (SIS). acs.org SIS is a method used to grow inorganic materials within a polymer template, allowing for the creation of hybrid organic-inorganic nanostructures. acs.org

A study investigating the reaction mechanism of TMA and TPS with various polymers containing ester groups, such as poly(methyl methacrylate) (PMMA), provides insight into this process. acs.org Using in-situ Fourier transform infrared spectroscopy (FTIR), researchers observed the formation of siloxane chains within the polymer matrix after exposure to TPS. acs.org This demonstrates the potential of TPS to be used in SIS to fabricate patterned nanomaterials with controlled composition and structure. acs.org

Furthermore, the fundamental reactivity of the silanol group in TPS suggests its potential use as a coupling agent or a surface modifier in other contexts. cymitquimica.com Its three tert-pentoxy groups provide steric bulk and influence its solubility and compatibility with organic systems. cymitquimica.com This could be leveraged in the synthesis of complex siloxane compounds or in the formulation of silicone-based materials with tailored properties. cymitquimica.com Recent work has also utilized TPS as a surrogate standard in the development of analytical methods for detecting oxidized volatile methyl siloxanes in environmental samples, highlighting its utility in analytical chemistry. nih.gov The continued exploration of the reaction chemistry of TPS is expected to uncover new synthetic pathways and applications beyond its current primary use in materials deposition.

Q & A

Q. What are the primary applications of Tris(tert-pentoxy)silanol (TPS) in thin-film deposition processes?

TPS is widely used as a precursor for silicon dioxide (SiO₂) deposition via atomic layer deposition (ALD). Its tert-pentoxy ligands enable efficient ligand elimination during ALD cycles, facilitating rapid SiO₂ growth. For example, Burton et al. demonstrated TPS achieves growth rates of ~0.6 nm/cycle at 250°C, making it suitable for conformal coatings on complex substrates like GaPO₄ crystals .

Q. Which experimental techniques are critical for characterizing TPS-driven ALD processes?

Key techniques include:

  • In situ quartz crystal microbalance (QCM): Measures mass changes during ALD cycles via the Sauerbrey equation to track growth kinetics .
  • Ex situ spectroscopic methods: X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR) validates film composition and ligand elimination .
  • Ellipsometry: Quantifies film thickness and optical properties post-deposition .

Q. How does TPS compare to other silanol precursors in SiO₂ ALD?

TPS offers faster deposition rates compared to precursors like tris(tert-butoxy)silanol (TBS). For instance, TBS yields ~35 nm/cycle at 120°C but drops to ~10.5 nm/cycle at 250°C due to reduced activation energy for ligand elimination. TPS maintains efficiency at higher temperatures, likely due to its bulkier tert-pentoxy ligands reducing steric hindrance .

Advanced Research Questions

Q. How does temperature influence the reaction kinetics and film quality in TPS-based ALD?

Elevated temperatures (e.g., 200–300°C) enhance ligand desorption but may reduce growth rates due to competitive precursor decomposition. Computational studies (e.g., density functional theory) suggest tert-pentoxy ligands exhibit lower activation energy (~74 kJ/mol at 250°C) for elimination compared to tert-butoxy analogs, favoring stable SiO₂ growth . Methodologically, researchers should optimize temperature gradients and pulse durations to balance growth rate and film uniformity.

Q. What mechanisms underlie contradictory reports on TPS-driven ALD growth rates?

Discrepancies arise from variations in:

  • Substrate surface chemistry: Hydroxyl group density on GaPO₄ vs. silicon affects nucleation .
  • Process parameters: Pulse/purge times and carrier gas flow rates influence precursor adsorption/desorption equilibria . To resolve contradictions, replicate experiments using standardized in situ QCM and post-deposition XPS to isolate variable effects .

Q. Can computational modeling predict TPS reactivity in ALD surface reactions?

Yes. Cluster-based DFT models simulate ligand elimination pathways and surface intermediate stability. For example, studies on analogous precursors (e.g., TBS) reveal that tert-pentoxy ligands in TPS likely undergo stepwise elimination, forming siloxane bridges. Researchers should validate models with experimental activation energies and in situ mass spectrometry data .

Q. How can hydrolysis byproducts be mitigated during TPS synthesis or storage?

While TPS synthesis details are limited, analogous fluorinated silanols (e.g., tris(pentafluoroethyl)silanol) require strict anhydrous conditions. Recommendations include:

  • Using molecular sieves to scavenge residual water .
  • Storing TPS under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent condensation into disiloxanes .

Methodological Guidance

  • For ALD Process Optimization:
    Systematically vary temperature (100–300°C), precursor pulse duration (0.1–2 s), and purge times (5–30 s) while monitoring growth rates via QCM. Cross-correlate with FTIR to detect unreacted ligands .

  • For Computational Studies:
    Use DFT packages (VASP, Gaussian) to model TPS adsorption on hydroxylated surfaces. Calculate activation energies for ligand elimination and compare with experimental Arrhenius plots .

  • For Contradiction Analysis:
    Employ Design of Experiments (DoE) frameworks to test interactions between substrate pretreatment, temperature, and precursor flux. Publish raw datasets (e.g., QCM traces) for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.